

Protocol for Co-culturing T Cells with TLR7 Agonist-Stimulated Dendritic Cells

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Compound of Interest		
Compound Name:	TLR7 agonist 16	
Cat. No.:	B12374963	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the co-culture of T cells with dendritic cells (DCs) stimulated with a Toll-like receptor 7 (TLR7) agonist. TLR7, an endosomal receptor, recognizes single-stranded RNA viruses and synthetic agonists, leading to the activation of DCs.[1][2][3] This activation is crucial for initiating a robust adaptive immune response, particularly the priming and differentiation of T cells.[1][4] The TLR7 agonist R848 (Resiquimod) is a potent inducer of DC maturation, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines like IL-12 and Type I interferons. This protocol outlines the generation of monocyte-derived DCs (Mo-DCs), their stimulation with a TLR7 agonist, and the subsequent co-culture with T cells to assess T cell activation and proliferation.

Data Presentation

Table 1: Recommended Reagent Concentrations



Reagent	Cell Type	Concentration	Incubation Time	Purpose
GM-CSF	Monocytes	10 ng/ml	5-7 days	Differentiation into immature DCs
IL-4	Monocytes	Varies (refer to specific kit instructions)	5-7 days	Differentiation into immature DCs
TLR7 Agonist (R848)	Immature DCs	1 μg/ml	18-24 hours	DC maturation and activation
Antigen (peptide)	Immature DCs	1 μg/ml per peptide	At least 2 hours	Antigen loading for presentation to T cells
IL-7	Co-culture	5 ng/ml	Added on Day 3	Promotes T cell survival and expansion
IL-15	Co-culture	5 ng/ml	Added on Day 3	Promotes T cell survival and expansion

Table 2: Recommended Cell Ratios and Densities for Co-culture

Parameter	Recommendation	Notes
DC:T Cell Ratio	1:1, 1:5, 1:10	Optimal ratio may need to be determined empirically. A 1:4 ratio has also been reported to be effective.
DC Seeding Density	5 x 10^5 cells/mL	For a 24-well plate.
T Cell Seeding Density	2 x 10^6 cells/mL	For a 24-well plate.



Experimental Protocols

Part 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

- Isolate Monocytes: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or plastic adherence.
- Differentiate Monocytes: Culture the isolated monocytes in a complete cell culture medium supplemented with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
- Mature DCs with TLR7 Agonist: On day 5 or 6, harvest the immature DCs and resuspend them in fresh medium. Add the TLR7 agonist R848 to the culture at a final concentration of 1 μg/ml. If using a specific antigen, add the peptide(s) of interest at this stage. Incubate for 18-24 hours.
- Harvest Mature DCs: After incubation, harvest the mature, antigen-loaded DCs. Wash the
 cells twice with sterile PBS to remove any residual TLR7 agonist and antigen. The DCs are
 now ready for co-culture.

Part 2: T Cell Isolation and Co-culture

- Isolate T Cells: Isolate CD4+ or CD8+ T cells from PBMCs from the same donor using negative selection kits to obtain untouched T cells.
- Label T Cells (Optional): For proliferation assays, label the T cells with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
- Set up Co-culture: In a 24-well plate, co-culture the TLR7 agonist-stimulated DCs with the isolated T cells at the desired ratio (e.g., 1:10 DC to T cell ratio).
- Incubate: Incubate the co-culture plate in a humidified incubator at 37°C with 5% CO2. The duration of the co-culture can vary from 3 to 7 days depending on the downstream application. For short-term activation assays, 6 days is a common time point, while longer-term cultures of 10-12 days are used for T cell expansion.



 Add Cytokines (for long-term culture): For co-cultures extending beyond 3 days, supplement the medium with IL-7 and IL-15 to support T cell survival and expansion.

Part 3: Assessment of T Cell Activation and Proliferation

- · Cytokine Production:
 - Collect the supernatant from the co-culture at various time points.
 - Measure the concentration of key cytokines such as IFN-y and IL-2 using ELISA or a multiplex bead-based assay.
 - For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture before harvesting the cells for flow cytometry.
- T Cell Proliferation:
 - If T cells were labeled with CFSE, harvest the cells at the end of the co-culture period.
 - Analyze the dilution of the CFSE dye by flow cytometry. Each peak of decreasing fluorescence intensity represents a round of cell division.
- Expression of Activation Markers:
 - Harvest the T cells and stain them with fluorescently-labeled antibodies against T cell activation markers such as CD25, CD69, and HLA-DR.
 - Analyze the expression of these markers by flow cytometry.

Mandatory Visualization

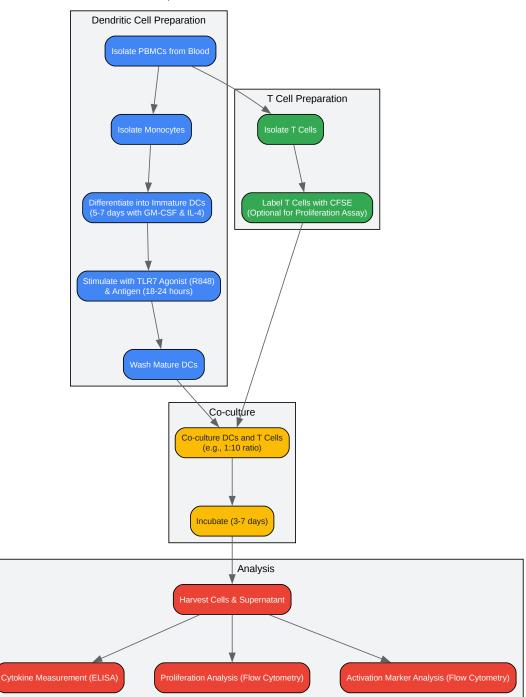


Endosome IRAK4 ssRNA (R848) Binding IRAK1 NF-кВ Pathway IRF Pathway MyD88 TRAF6 TRAF3 IRF7 IRF5 Phosphorylates Releases Translocation Translocation NF-ĸB Translocation Nucleus IRF5 / Transcription Transcription Transcription Pro-inflammatory Cytokine Genes (IL-12, TNF-α) Upregulation of Co-stimulatory Molecules (CD80, CD86, CD40) Type I IFN Genes (IFN-α, IFN-β) Cytokine Secretion (IL-12, Type I IFN)

TLR7 Signaling Pathway in Dendritic Cells

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Experimental Workflow: DC-T Cell Co-culture

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